2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-
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Overview
Description
2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)- is an organic compound that belongs to the furanone family This compound is characterized by its unique structure, which includes a furanone ring substituted with methoxyphenyl and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)- typically involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the aldehyde and ketone react to form the desired furanone derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines.
Scientific Research Applications
2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Furanone, 3-[(2-hydroxyphenyl)methylene]-5-(4-phenoxyphenyl)-
- 2(3H)-Furanone, 3-[(2-chlorophenyl)methylene]-5-(4-phenoxyphenyl)-
- 2(3H)-Furanone, 3-[(2-nitrophenyl)methylene]-5-(4-phenoxyphenyl)-
Uniqueness
2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
CAS No. |
67977-13-3 |
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Molecular Formula |
C24H18O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methylidene]-5-(4-phenoxyphenyl)furan-2-one |
InChI |
InChI=1S/C24H18O4/c1-26-22-10-6-5-7-18(22)15-19-16-23(28-24(19)25)17-11-13-21(14-12-17)27-20-8-3-2-4-9-20/h2-16H,1H3 |
InChI Key |
YXMSBXKOQVAZFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=C2C=C(OC2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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